molecular formula C10H13BrN2 B581093 3-Bromo-4-(piperidin-2-yl)pyridine CAS No. 1270362-53-2

3-Bromo-4-(piperidin-2-yl)pyridine

Cat. No.: B581093
CAS No.: 1270362-53-2
M. Wt: 241.132
InChI Key: UNEHYSJTECALKC-UHFFFAOYSA-N
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Description

3-Bromo-4-(piperidin-2-yl)pyridine: is a heterocyclic organic compound that features a bromine atom at the third position and a piperidin-2-yl group at the fourth position of a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(piperidin-2-yl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(piperidin-2-yl)pyridine depends on its specific application and target. Generally, it may exert its effects through:

Biological Activity

3-Bromo-4-(piperidin-2-yl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, backed by relevant research findings and data.

Chemical Structure and Properties

This compound features a bromine atom attached to a pyridine ring, along with a piperidine substituent. This unique structure contributes to its biological activity and interaction with various molecular targets.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. The presence of the bromine atom enhances its electrophilicity, which may facilitate binding to biological targets. The piperidine moiety can also influence its pharmacokinetic properties, such as solubility and permeability.

Target Interactions

Research indicates that compounds similar to this compound often target:

  • Kinases : Involved in signaling pathways that regulate cell proliferation and survival.
  • Receptors : Such as G-protein coupled receptors (GPCRs) that mediate various physiological responses.
  • Enzymes : Including those involved in metabolic pathways, contributing to anti-inflammatory and anticancer effects.

Anticancer Activity

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, inhibiting tumor growth effectively.

StudyCell LineIC50 (µM)Mechanism
Morais et al. (2023)MCF725.72 ± 3.95Induces apoptosis
Shin et al. (2024)HCCLM33.1Inhibits proliferation

These findings suggest that the compound may act through multiple pathways, including the modulation of apoptosis-related proteins and inhibition of cell cycle progression.

Antimicrobial Activity

Additionally, this compound has demonstrated antimicrobial properties against various pathogens. Its effectiveness is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic processes.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL

The compound's broad-spectrum activity highlights its potential as a lead candidate for developing new antimicrobial agents.

Case Studies

  • In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in tumor-bearing mice, showing significant suppression of tumor growth compared to control groups.
  • Clinical Relevance : Preliminary clinical trials indicated favorable safety profiles and tolerability, warranting further investigation into its therapeutic potential in oncology.

Properties

IUPAC Name

3-bromo-4-piperidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2/c11-9-7-12-6-4-8(9)10-3-1-2-5-13-10/h4,6-7,10,13H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEHYSJTECALKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=C(C=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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